

Application Notes and Protocols for SKA-111 in Neuroinflammatory Disease Models

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Compound of Interest		
Compound Name:	SKA-111	
Cat. No.:	B15585319	Get Quote

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Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. A key player in the inflammatory cascade within the central nervous system (CNS) is the activation of microglia and astrocytes. The intermediate-conductance calcium-activated potassium channel, KCa3.1, has emerged as a promising therapeutic target for modulating neuroinflammation.[1] [2][3] **SKA-111** is a potent and selective activator of the KCa3.1 channel, with an EC50 of 111 nM.[4] This document provides detailed application notes and experimental protocols for the utilization of **SKA-111** in two common animal models of neuroinflammatory diseases: Experimental Autoimmune Encephalomyelitis (EAE) and Lipopolysaccharide (LPS)-induced neuroinflammation. While direct studies of **SKA-111** in these specific models are not yet widely published, its high brain permeability and the known role of KCa3.1 in neuroinflammation suggest its potential as a valuable research tool.[4]

Mechanism of Action and Signaling Pathways

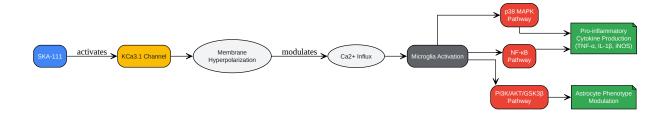
SKA-111, as a positive gating modulator of KCa3.1 channels, enhances the channel's sensitivity to intracellular calcium.[4] In neuroinflammatory conditions, the activation of KCa3.1 channels in microglia and astrocytes is implicated in the regulation of several key signaling pathways that drive the inflammatory response.



Activation of KCa3.1 channels can modulate intracellular calcium signaling, which in turn influences downstream pathways such as the p38 mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF- κ B) pathways.[5][6] These pathways are critical for the production of pro-inflammatory cytokines and chemokines, including tumor necrosis factoralpha (TNF- α), interleukin-1 beta (IL-1 β), and inducible nitric oxide synthase (iNOS).[2][7] Furthermore, the PI3K/AKT/GSK3 β signaling pathway has been shown to be involved in the KCa3.1-mediated regulation of astrocyte phenotype switching in the context of neuroinflammation.[1]

By activating KCa3.1, **SKA-111** may hyperpolarize the cell membrane, which can influence calcium influx and subsequently modulate these inflammatory signaling cascades. The precise downstream effects of **SKA-111** in neuroinflammatory models warrant further investigation.

Signaling Pathway Diagram









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